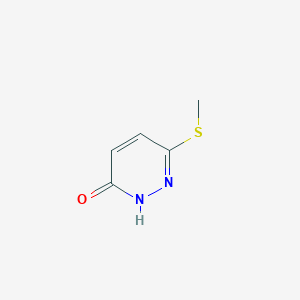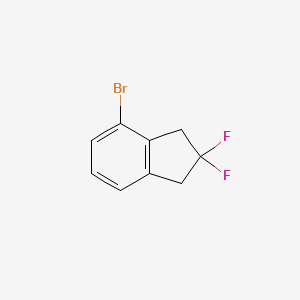
6-(pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydronaphthalen-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydronaphthalen-2-amine is a complex organic compound that features a pyrrolidine ring attached to a tetrahydronaphthalene backbone. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural uniqueness, which allows for diverse chemical modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydronaphthalen-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydronaphthalene Backbone: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by hydrogenation to reduce the double bonds.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions. For example, a halogenated intermediate can react with pyrrolidine under basic conditions to form the desired product.
Final Functionalization: The amine group can be introduced through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
6-(pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydronaphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the pyrrolidine ring or the tetrahydronaphthalene backbone.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), pyrrolidine
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
6-(pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydronaphthalen-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study its interactions with various enzymes and receptors.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 6-(pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity to these targets due to its structural features. The compound may modulate the activity of these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A simpler compound with a similar ring structure but lacking the tetrahydronaphthalene backbone.
Tetrahydronaphthalene: A compound with a similar backbone but lacking the pyrrolidine ring.
Naphthylamines: Compounds with an amine group attached to a naphthalene ring, but without the pyrrolidine modification.
Uniqueness
6-(pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydronaphthalen-2-amine is unique due to the combination of the pyrrolidine ring and the tetrahydronaphthalene backbone. This combination allows for unique interactions with biological targets and provides a versatile scaffold for further chemical modifications.
Eigenschaften
Molekularformel |
C15H22N2 |
|---|---|
Molekulargewicht |
230.35 g/mol |
IUPAC-Name |
6-(pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C15H22N2/c16-15-6-5-13-9-12(3-4-14(13)10-15)11-17-7-1-2-8-17/h5-6,10,12H,1-4,7-9,11,16H2 |
InChI-Schlüssel |
AXGKRHLWQFVXED-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CC2CCC3=C(C2)C=CC(=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl[2-({5-[(tert-butylamino)sulfonyl]-2-methylphenyl}ethynyl)-4-chlorophenoxy]acetate](/img/structure/B8654999.png)



![2-Methyl-5-[(4-phenoxyphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B8655029.png)


![5-chloro-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine](/img/structure/B8655047.png)
![2,3,5,6-Tetrafluoro-[1,1'-biphenyl]-4-amine](/img/structure/B8655055.png)



